2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol
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Overview
Description
Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups . This compound is characterized by its E-configuration about the azomethine C–N double bond and the presence of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom .
Preparation Methods
The synthesis of 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol typically involves the condensation reaction between 4-[(E)-2-phenylethenyl]benzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .
The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction rate and selectivity . Major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles or biological processes . The azomethine group plays a crucial role in these interactions, facilitating electron transfer and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol include other Schiff bases such as 2-[(E)-(phenylimino)methyl]phenol and 2-[(E)-(2-hydroxyphenyl)imino]methyl]phenol . These compounds share similar structural features, such as the azomethine group and phenolic hydroxyl group, but differ in their substituents on the aromatic rings.
Properties
IUPAC Name |
2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-9-5-4-8-19(21)16-22-20-14-12-18(13-15-20)11-10-17-6-2-1-3-7-17/h1-16,23H/b11-10+,22-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEISWUTDOSHAT-OQPDVDKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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